N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-phenyl-1,3-thiazole-4-carboxamide
Description
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-phenyl-1,3-thiazole-4-carboxamide is a synthetic thiazole-carboxamide derivative characterized by a hydroxy-methyl-thiophene substituent on the propyl chain and a phenyl group at the 2-position of the thiazole ring.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-phenyl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c1-18(22,9-13-7-8-23-10-13)12-19-16(21)15-11-24-17(20-15)14-5-3-2-4-6-14/h2-8,10-11,22H,9,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWHMJDKCFPPJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-phenyl-1,3-thiazole-4-carboxamide is the serotonin and norepinephrine reuptake systems. These systems play a crucial role in regulating mood and are often the target of antidepressant drugs.
Mode of Action
This compound acts as a dual inhibitor of serotonin and norepinephrine reuptake. By inhibiting the reuptake of these neurotransmitters, the compound increases their availability in the synaptic cleft, enhancing neurotransmission and leading to improved mood.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving serotonin and norepinephrine. By inhibiting the reuptake of these neurotransmitters, the compound can affect various downstream effects, such as mood regulation.
Pharmacokinetics
The compound’s ability to inhibit serotonin and norepinephrine reuptake suggests it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of serotonin and norepinephrine reuptake. This can lead to increased availability of these neurotransmitters in the synaptic cleft, resulting in enhanced neurotransmission and improved mood.
Biological Activity
N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-phenyl-1,3-thiazole-4-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antitumor, and other pharmacological effects, supported by relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The presence of a thiophene moiety and a hydroxyl group contributes to its potential reactivity and interaction with biological targets.
Antimicrobial Activity
Research has shown that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that thiazole derivatives can inhibit the growth of various bacterial strains.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : Several thiazole derivatives demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : Some derivatives effectively inhibited biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming bacteria.
Antitumor Activity
Thiazole derivatives have also been investigated for their antitumor properties. A study reported the synthesis of several thiazole analogs with notable antitumor activity against various cancer cell lines.
Case Study:
A specific thiazole derivative showed:
- GI50 (Growth Inhibition 50%) values of approximately 25.1 μM against non-small cell lung cancer .
- Selective activity against multiple cancer types such as ovarian and prostate cancer with varying degrees of potency.
Structure-Activity Relationship (SAR)
The biological activity of thiazole compounds is often influenced by their structural modifications. The following table summarizes the impact of different substituents on their activity:
| Substituent Type | Position | Activity Impact |
|---|---|---|
| Electron-withdrawing groups | Ortho | Increased antimicrobial potency |
| Electron-donating groups | Para | Enhanced lipophilicity |
| Hydroxyl groups | - | Improved solubility |
Other Pharmacological Effects
Beyond antimicrobial and antitumor activities, thiazole derivatives have been explored for other pharmacological effects, including anti-inflammatory and analgesic properties. The mechanism often involves modulation of key signaling pathways relevant to inflammation and pain.
Scientific Research Applications
1. Antimicrobial Properties
The compound has shown promising antimicrobial activity. In studies involving derivatives of thiazole and thiophene, compounds similar to N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-phenyl-1,3-thiazole-4-carboxamide were evaluated for their effectiveness against various bacterial strains and fungi. For instance, derivatives containing thiophene rings have been demonstrated to possess significant activity against Gram-positive and Gram-negative bacteria as well as fungi, indicating that modifications to the thiazole structure can enhance antimicrobial efficacy .
2. Anticancer Activity
Research indicates that compounds with thiazole and thiophene moieties exhibit anticancer properties. The mechanism of action often involves the inhibition of key cellular processes such as DNA replication and cell division. For example, related compounds have been shown to inhibit the growth of human breast cancer cell lines (MCF7) and other cancer types through various pathways including apoptosis induction and cell cycle arrest . The incorporation of the thiazole ring enhances interaction with biological targets involved in tumorigenesis, making it a valuable scaffold for anticancer drug development.
Case Study 1: Antimicrobial Evaluation
A study evaluated a series of thiazole derivatives for their antimicrobial properties against a panel of pathogens. Among these, a derivative structurally similar to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The results indicated that the presence of thiophene enhanced the compound's interaction with bacterial membranes .
Case Study 2: Anticancer Screening
In another study, derivatives were tested for their cytotoxicity against various cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). The results showed that specific modifications to the thiazole structure led to increased potency against these cell lines, suggesting that the compound could serve as a lead for further development in cancer therapy .
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide functional group (-CONH-) is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives. For example:
In thiazole carboxamides, hydrolysis typically requires refluxing with concentrated HCl or NaOH .
| Reaction Conditions | Products |
|---|---|
| 6M HCl, reflux, 8h | 2-Phenyl-1,3-thiazole-4-carboxylic acid + 2-hydroxy-2-methyl-3-(thiophen-3-yl)propylamine |
| 10% NaOH, ethanol, 70°C, 6h | Same as above |
Substitution at the Thiophene Ring
The thiophene moiety (CHS) can undergo electrophilic substitution reactions, such as halogenation or nitration, at the 2- or 5-positions. For instance, bromination in acetic acid yields mono- or di-substituted derivatives .
| Reagent | Conditions | Major Product |
|---|---|---|
| Br/AcOH | 0°C, 2h | 5-Bromo-thiophen-3-yl derivative |
| HNO/HSO | 50°C, 4h | 2-Nitro-thiophen-3-yl derivative |
Oxidation of the Hydroxyl Group
The secondary alcohol (-CH(OH)-) can be oxidized to a ketone using agents like Jones reagent (CrO/HSO) or pyridinium chlorochromate (PCC). For example:
This reaction is critical for modifying the compound’s hydrophobicity .
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| PCC/DCM | RT, 12h | 2-Methyl-3-(thiophen-3-yl)propan-2-one derivative |
| Jones reagent | 0°C, 1h | Same as above |
Condensation Reactions
The hydroxyl group may participate in condensation with aldehydes or ketones to form acetals or ketals. For example, reaction with benzaldehyde under acidic conditions yields a cyclic ketal :
| Reagent | Conditions | Product |
|---|---|---|
| Benzaldehyde/H | Reflux, toluene, 6h | Benzylidene-protected derivative |
Functionalization of the Thiazole Ring
The thiazole ring can undergo electrophilic substitution at the 5-position. For instance, Vilsmeier-Haack formylation introduces a formyl group, enabling further derivatization .
| Reagent | Conditions | Product |
|---|---|---|
| POCl/DMF | 80°C, 3h | 5-Formyl-2-phenyl-1,3-thiazole-4-carboxamide |
Reduction of the Thiazole Ring
Catalytic hydrogenation (H, Pd/C) reduces the thiazole ring to a thiazolidine, altering its aromaticity and biological activity .
| Catalyst | Conditions | Product |
|---|---|---|
| 10% Pd/C, H | 60 psi, ethanol, 12h | 2-Phenyl-1,3-thiazolidine-4-carboxamide derivative |
Esterification of the Carboxylic Acid Derivative
If the carboxamide is hydrolyzed to a carboxylic acid, it can be esterified with alcohols (e.g., methanol/H) to form methyl esters :
| Reagent | Conditions | Product |
|---|---|---|
| MeOH/HSO | Reflux, 6h | Methyl 2-phenyl-1,3-thiazole-4-carboxylate |
Key Research Findings
-
Hydrolysis Stability : The carboxamide group resists hydrolysis under mild conditions but cleaves efficiently in strong acids/bases .
-
Thiophene Reactivity : Bromination occurs preferentially at the 5-position due to electronic effects .
-
Thiazole Modifications : Formylation at the 5-position enhances binding affinity in pharmacological targets .
Comparison with Similar Compounds
Key Observations :
- Thiophene vs. Aromatic Rings : The target compound’s thiophene group (electron-rich heterocycle) may improve π-π stacking with biological targets compared to phenyl or pyridine rings .
- Hydroxy Group: The 2-hydroxy-2-methylpropyl chain could enhance aqueous solubility relative to dimethylamino or morpholine substituents in analogs .
- Synthetic Complexity : The hydroxy-thiophene moiety may require specialized cyclization or protection steps, as seen in thiadiazole synthesis (e.g., iodine-mediated cyclization in DMF ).
Structure-Activity Relationship (SAR) Trends
- Phenyl Substitutions : demonstrates that substituted phenyl groups on thiazole derivatives correlate with antimicrobial activity. The target compound’s unsubstituted phenyl group may offer moderate activity, while chlorophenyl () or dichlorophenyl () groups could enhance potency .
- Aminoalkyl Chains: Propyl chains with dimethylamino () or morpholine () groups likely improve membrane permeability or receptor binding, whereas the hydroxy group in the target compound may balance solubility and target engagement .
Q & A
Q. What are the standard synthetic routes for preparing N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-phenyl-1,3-thiazole-4-carboxamide?
The synthesis typically involves sequential amidation and cyclization steps. For example, thiazole-4-carboxamide derivatives are synthesized via refluxing intermediates in acetonitrile, followed by cyclization using iodine and triethylamine in DMF to form the thiazole core. Key intermediates like N-phenylhydrazinecarboxamides are reacted with trichloroethyl carboxamides to generate the final product . Purification via reverse-phase HPLC or recrystallization (e.g., methanol) ensures ≥98% purity, as validated by NMR and LC-MS .
Q. Which spectroscopic methods are critical for structural confirmation of this compound?
- 1H/13C NMR : Assigns proton and carbon environments (e.g., thiophen-3-yl protons at δ 7.2–7.5 ppm, thiazole carboxamide carbonyl at ~168 ppm) .
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N–H bend at ~1550 cm⁻¹) .
- LC-MS/HRMS : Validates molecular weight (e.g., m/z = 375.2 for the parent ion) and fragmentation patterns .
Q. How can researchers assess the purity of this compound post-synthesis?
Purity is quantified using HPLC with a C18 column (e.g., 98–99% purity under gradient elution with acetonitrile/water) . Residual solvents or byproducts are detected via GC-MS or TLC (silica gel, ethyl acetate/hexane) .
Advanced Research Questions
Q. What strategies optimize reaction yields and minimize side products in the synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while acetonitrile reduces competing side reactions .
- Catalyst use : Triethylamine aids in deprotonation during cyclization, improving reaction kinetics .
- Temperature control : Reflux conditions (80–100°C) balance reactivity and stability of intermediates . Yield improvements (e.g., from 45% to 75%) are achieved via iterative optimization of stoichiometry and reaction time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
